

Application Note: Quantitative Analysis of Zimelidine in Human Plasma by LC-MS/MS

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Compound of Interest		
Compound Name:	Zimeldine-d6	
Cat. No.:	B1140541	Get Quote

Abstract

This application note describes a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of Zimelidine in human plasma. The method utilizes a simple protein precipitation step for sample preparation, followed by a rapid chromatographic separation on a C18 column. The method has been developed to provide high throughput and accurate quantification suitable for pharmacokinetic studies and therapeutic drug monitoring.

Introduction

Zimelidine is a selective serotonin reuptake inhibitor (SSRI) that was formerly used as an antidepressant.[1] Accurate and reliable measurement of Zimelidine concentrations in plasma is essential for pharmacokinetic and toxicological studies. This application note presents a detailed protocol for a validated LC-MS/MS method for the quantification of Zimelidine in human plasma, utilizing Loxapine as an internal standard (IS). The primary metabolite of Zimelidine is Norzimelidine, formed by N-demethylation.[2] This method is designed for researchers, scientists, and drug development professionals requiring a robust and reliable bioanalytical assay.

Experimental

Materials and Reagents



- Zimelidine reference standard
- Norzimelidine reference standard
- · Loxapine (Internal Standard) reference standard
- Acetonitrile (HPLC grade)
- Formic acid (LC-MS grade)
- Ammonium formate (LC-MS grade)
- Human plasma (K2EDTA as anticoagulant)
- Ultrapure water

LC-MS/MS Instrumentation

A high-performance liquid chromatography system coupled with a triple quadrupole mass spectrometer was used.

Chromatographic Conditions

A C18 analytical column was used for the separation of Zimelidine, Norzimelidine, and the internal standard. The mobile phase consisted of a gradient of mobile phase A (0.1% formic acid in water) and mobile phase B (0.1% formic acid in acetonitrile).

Mass Spectrometry Conditions

The mass spectrometer was operated in positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM).

Protocols

Protocol 1: Standard and Quality Control (QC) Sample Preparation

 Stock Solutions (1 mg/mL): Prepare individual stock solutions of Zimelidine, Norzimelidine, and Loxapine (IS) in methanol.



- Working Standard Solutions: Prepare serial dilutions of Zimelidine and Norzimelidine in 50:50 (v/v) methanol:water to create calibration standards.
- Internal Standard Working Solution: Prepare a 100 ng/mL working solution of Loxapine in 50:50 (v/v) methanol:water.
- Calibration Standards and QC Samples: Spike blank human plasma with the appropriate
 working standard solutions to prepare calibration standards and quality control samples at
 low, medium, and high concentrations.

Protocol 2: Plasma Sample Preparation (Protein Precipitation)

- Pipette 100 μL of plasma sample (blank, calibration standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.
- Add 20 μL of the 100 ng/mL Loxapine internal standard working solution and vortex briefly.
- Add 300 μL of cold acetonitrile to precipitate the plasma proteins.
- Vortex the mixture for 1 minute.
- Centrifuge at 14,000 rpm for 10 minutes at 4°C.
- Transfer the supernatant to a clean tube or a 96-well plate.
- Inject an aliquot of the supernatant into the LC-MS/MS system.

Quantitative Data Summary

Table 1: LC-MS/MS Parameters



Parameter	Value
LC System	Standard HPLC/UHPLC System
Column	C18, 2.1 x 50 mm, 1.8 μm
Mobile Phase A	0.1% Formic Acid in Water
Mobile Phase B	0.1% Formic Acid in Acetonitrile
Flow Rate	0.4 mL/min
Column Temperature	40°C
Injection Volume	5 μL
MS System	Triple Quadrupole Mass Spectrometer
Ionization Mode	ESI Positive
Capillary Voltage	3.5 kV
Desolvation Temperature	400°C
Desolvation Gas Flow	800 L/hr
Cone Gas Flow	150 L/hr

Table 2: MRM Transitions and Collision Energies



Compound	Precursor lon (m/z)	Product Ion (m/z)	Collision Energy (eV)	Dwell Time (ms)
Zimelidine (Quantifier)	317.1	272.1	20	100
Zimelidine (Qualifier)	317.1	193.1	35	50
Norzimelidine (Quantifier)	303.1	258.1	22	100
Norzimelidine (Qualifier)	303.1	193.1	35	50
Loxapine (IS)	328.1	227.1	25	100

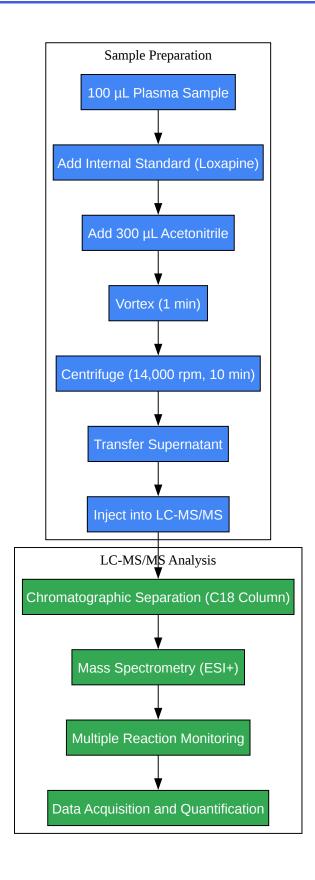
Table 3: Method Validation Summary



Parameter	Zimelidine	Norzimelidine	Acceptance Criteria (FDA)[2]
Linearity Range (ng/mL)	1 - 1000	1 - 1000	r² ≥ 0.99
Correlation Coefficient (r²)	> 0.995	> 0.995	-
LLOQ (ng/mL)	1	1	S/N > 5, Accuracy ±20%, Precision ≤20%
Intra-day Precision (%CV)	< 6.5%	< 7.2%	≤15% (≤20% at LLOQ)
Inter-day Precision (%CV)	< 8.1%	< 9.3%	≤15% (≤20% at LLOQ)
Accuracy (% Bias)	-7.5% to 5.8%	-8.2% to 6.5%	±15% (±20% at LLOQ)
Mean Recovery (%)	92.5	89.8	Consistent and reproducible
Matrix Effect (%)	95.1	93.4	CV ≤ 15%

Visualizations

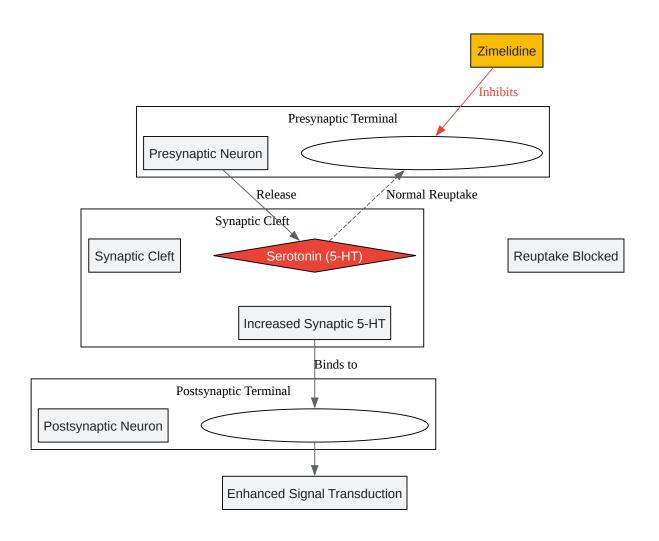




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Caption: Experimental workflow for the LC-MS/MS analysis of Zimelidine in plasma.





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Caption: Simplified signaling pathway of Zimelidine as a Selective Serotonin Reuptake Inhibitor (SSRI).

Discussion



The developed LC-MS/MS method provides a reliable and high-throughput approach for the quantification of Zimelidine and its primary metabolite, Norzimelidine, in human plasma. The protein precipitation sample preparation method is simple, fast, and provides good recovery and minimal matrix effects.[3] The chromatographic conditions ensure adequate separation of the analytes from endogenous plasma components. The use of Loxapine as an internal standard effectively compensates for variations in sample processing and instrument response. The validation results demonstrate that the method is accurate, precise, and linear over the specified concentration range, meeting the requirements of the FDA guidelines for bioanalytical method validation.[4]

Conclusion

The LC-MS/MS method described in this application note is suitable for the quantitative determination of Zimelidine in human plasma for research, clinical, and drug development applications. The method is sensitive, specific, and robust, allowing for the reliable analysis of a large number of samples.

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